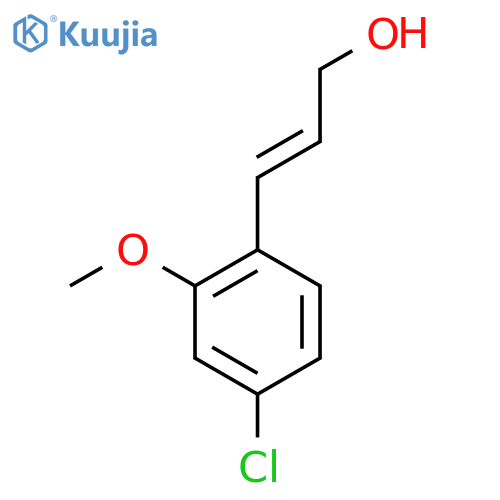

Cas no 397328-36-8 (3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol)

397328-36-8 structure

商品名:3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol

- EN300-1985774

- 397328-36-8

-

- インチ: 1S/C10H11ClO2/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h2-5,7,12H,6H2,1H3/b3-2+

- InChIKey: OYLUNVDDTBYHRN-NSCUHMNNSA-N

- ほほえんだ: ClC1C=CC(/C=C/CO)=C(C=1)OC

計算された属性

- せいみつぶんしりょう: 198.0447573g/mol

- どういたいしつりょう: 198.0447573g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 29.5Ų

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1985774-0.1g |

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |

397328-36-8 | 0.1g |

$615.0 | 2023-09-16 | ||

| Enamine | EN300-1985774-1.0g |

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |

397328-36-8 | 1g |

$871.0 | 2023-06-03 | ||

| Enamine | EN300-1985774-2.5g |

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |

397328-36-8 | 2.5g |

$1370.0 | 2023-09-16 | ||

| Enamine | EN300-1985774-0.5g |

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |

397328-36-8 | 0.5g |

$671.0 | 2023-09-16 | ||

| Enamine | EN300-1985774-0.25g |

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |

397328-36-8 | 0.25g |

$642.0 | 2023-09-16 | ||

| Enamine | EN300-1985774-5.0g |

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |

397328-36-8 | 5g |

$2525.0 | 2023-06-03 | ||

| Enamine | EN300-1985774-0.05g |

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |

397328-36-8 | 0.05g |

$587.0 | 2023-09-16 | ||

| Enamine | EN300-1985774-1g |

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |

397328-36-8 | 1g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-1985774-10g |

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |

397328-36-8 | 10g |

$3007.0 | 2023-09-16 | ||

| Enamine | EN300-1985774-10.0g |

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol |

397328-36-8 | 10g |

$3746.0 | 2023-06-03 |

3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

397328-36-8 (3-(4-chloro-2-methoxyphenyl)prop-2-en-1-ol) 関連製品

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量